molecular formula C15H17N3O3 B6982129 1-Ethyl-3-[(4-methyl-3-nitrophenyl)methylamino]pyridin-2-one

1-Ethyl-3-[(4-methyl-3-nitrophenyl)methylamino]pyridin-2-one

Cat. No.: B6982129
M. Wt: 287.31 g/mol
InChI Key: MGJMCIUAZIYYKQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-[(4-methyl-3-nitrophenyl)methylamino]pyridin-2-one is a complex organic compound that belongs to the class of pyridinones This compound is characterized by the presence of an ethyl group, a nitrophenyl group, and a methylamino group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[(4-methyl-3-nitrophenyl)methylamino]pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Alkylation: The attachment of an ethyl group to the pyridinone ring.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[(4-methyl-3-nitrophenyl)methylamino]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The ethyl and methylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

1-Ethyl-3-[(4-methyl-3-nitrophenyl)methylamino]pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[(4-methyl-3-nitrophenyl)methylamino]pyridin-2-one involves its interaction with specific molecular targets and pathways. The nitrophenyl and pyridinone moieties play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-[(4-methylphenyl)methylamino]pyridin-2-one: Lacks the nitro group, which may result in different chemical and biological properties.

    1-Ethyl-3-[(4-nitrophenyl)methylamino]pyridin-2-one: Lacks the methyl group, which may affect its reactivity and interactions.

    1-Ethyl-3-[(4-methyl-3-aminophenyl)methylamino]pyridin-2-one: The nitro group is reduced to an amino group, altering its chemical behavior.

Properties

IUPAC Name

1-ethyl-3-[(4-methyl-3-nitrophenyl)methylamino]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-17-8-4-5-13(15(17)19)16-10-12-7-6-11(2)14(9-12)18(20)21/h4-9,16H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJMCIUAZIYYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)NCC2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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